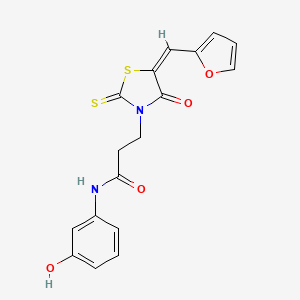
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C17H14N2O4S2 and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)propanamide represents a novel class of thiazolidinone derivatives. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by empirical data and case studies.
Chemical Structure
The compound features a thiazolidinone core with a furan moiety and a hydroxyl-substituted phenyl group. Its structure can be summarized as follows:
- Thiazolidinone Ring : Provides potential reactivity due to its electrophilic nature.
- Furan Group : Associated with antioxidant properties.
- Hydroxyphenyl Group : Known to enhance biological interactions through hydrogen bonding.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown moderate to strong activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Candida albicans | Moderate |
A study found that derivatives of thiazolidinones demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against these pathogens .
Anticancer Activity
Thiazolidinones are also recognized for their potential in cancer therapy. The compound under review has been evaluated for cytotoxic effects against various cancer cell lines, such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 15 |
| MCF7 | 20 |
These findings suggest that the compound exhibits promising anticancer activity, comparable to established chemotherapeutic agents .
Anti-inflammatory Activity
Thiazolidinone derivatives have been linked to anti-inflammatory effects through inhibition of cyclooxygenase enzymes. In vitro studies suggest that the target compound may inhibit COX-2 activity, which is crucial in mediating inflammatory responses.
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiazolidinone core may inhibit enzymes involved in inflammation and cancer progression.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Scavenging : The furan moiety contributes to antioxidant activity by scavenging free radicals.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several thiazolidinone derivatives, reporting significant inhibition against E. coli and S. aureus. The study highlighted structure-activity relationships that suggest modifications could enhance efficacy .
- Cytotoxicity Testing : Another research project focused on synthesizing N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl) compounds, demonstrating cytotoxic effects on K562 and MCF7 cell lines with IC50 values indicating effective growth inhibition .
特性
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c20-12-4-1-3-11(9-12)18-15(21)6-7-19-16(22)14(25-17(19)24)10-13-5-2-8-23-13/h1-5,8-10,20H,6-7H2,(H,18,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLFUCODZDSPHN-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














